OGG1-IN-08

DNA Repair OGG1 Inhibition Biochemical Assay

Select OGG1-IN-08 (O8) for clean, interpretable OGG1 inhibition data. Unlike TH5487 and SU0268, O8 inhibits OGG1's catalytic steps via Schiff base formation without blocking substrate DNA binding, and critically, lacks confounding off-target inhibition of ABCB1/MDR1 and ABCG2/BCRP efflux pumps. This unique mechanism and selectivity profile make it the definitive tool for oncology and drug resistance research where target specificity is paramount.

Molecular Formula C9H6Cl2N2OS
Molecular Weight 261.13 g/mol
CAS No. 350997-39-6
Cat. No. B1677187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOGG1-IN-08
CAS350997-39-6
SynonymsOGG1-IN-O8;  OGG1 IN O8;  OGG1INO8;  OGG1 Inhibitor O8
Molecular FormulaC9H6Cl2N2OS
Molecular Weight261.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NN)Cl
InChIInChI=1S/C9H6Cl2N2OS/c10-4-2-1-3-5-6(4)7(11)8(15-5)9(14)13-12/h1-3H,12H2,(H,13,14)
InChIKeyHSSHUDKWJRJKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OGG1-IN-08 (O8) Procurement Guide: Quantitative Differentiation as a Potent and Selective OGG1 Inhibitor


OGG1-IN-08 (CAS 350997-39-6), also known as O8 or OGG1-IN-O8, is a small-molecule hydrazide compound that functions as a potent and selective inhibitor of the DNA repair enzyme 8-oxoguanine DNA glycosylase-1 (OGG1) [1]. It acts by inhibiting Schiff base formation during OGG1 catalysis, thereby decreasing both the glycosylase and lyase activities of the enzyme .

OGG1-IN-08 (O8) Selectivity Profile: Why Not All OGG1 Inhibitors Are Interchangeable


The OGG1 inhibitor landscape is diverse, with compounds exhibiting distinct mechanisms, selectivity profiles, and off-target liabilities. For example, the well-known clinical candidates TH5487 and SU0268, despite being potent OGG1 inhibitors, have been shown to possess significant off-target effects, including the inhibition of ABC efflux pumps (ABCB1/MDR1 and ABCG2/BCRP) and, for SU0268, the disruption of mitotic progression [1]. These effects are independent of OGG1 inhibition and can confound experimental outcomes, particularly in studies of drug resistance or cell cycle regulation. Therefore, generic substitution between OGG1 inhibitors without considering their unique pharmacological fingerprints is scientifically unsound and can lead to misinterpretation of results. The selection of a specific inhibitor, such as OGG1-IN-08 (O8), must be driven by its unique, data-backed profile.

OGG1-IN-08 (O8) vs. Comparators: A Quantitative Evidence Guide for Informed Procurement


Biochemical Potency: OGG1-IN-08 (O8) Demonstrates Sub-Micromolar Inhibition Comparable to Leading Candidates

OGG1-IN-08 (O8) inhibits OGG1 with an IC50 of 0.22 μM in a biochemical assay, which is within the same order of magnitude as the well-studied OGG1 inhibitors TH5487 (IC50 = 0.342 μM) and SU0268 (IC50 = 0.059 μM) [1]. While SU0268 is more potent, its documented off-target effects on ABC transporters and mitotic progression, as highlighted in Section 2, represent a significant confounding variable for many research applications [2]. OGG1-IN-08 provides potent inhibition without the burden of these specific, well-characterized off-target liabilities.

DNA Repair OGG1 Inhibition Biochemical Assay

Selectivity for OGG1 Over Related DNA Glycosylases: A >200-Fold Window for OGG1-IN-08 (O8)

OGG1-IN-08 (O8) exhibits a high degree of selectivity for OGG1 over other DNA glycosylases involved in oxidative base repair. In a gel-based assay, it showed >200-fold selectivity for OGG1 over NEIL1 and NTH1 . The parent study from which O8 was identified noted that all five of its most potent inhibitors displayed a >100-fold selectivity for OGG1 over several other DNA glycosylases [1]. This high selectivity is a crucial differentiating factor from broader or less well-characterized inhibitors and minimizes the risk of confounding results from off-target glycosylase inhibition.

OGG1 Selectivity DNA Glycosylase Off-Target

Mechanism of Action: OGG1-IN-08 (O8) Inhibits Catalysis Without Preventing DNA Binding

A key mechanistic distinction of OGG1-IN-08 (O8) is that it inhibits the catalytic activity of OGG1 (specifically, Schiff base formation) without preventing the enzyme from binding to its 8-oxoGua-containing DNA substrate [1]. This is in contrast to some other inhibitors, like TH5487 and SU0268, which are competitive inhibitors that bind to the catalytic pocket and prevent DNA fixation [2]. The O8 mechanism allows for studies of OGG1-DNA interactions independent of catalysis.

OGG1 Mechanism Schiff Base DNA Binding

OGG1-IN-08 (O8): Evidence-Backed Application Scenarios for Targeted Research


Investigating OGG1 Biology in the Context of Drug Resistance Without ABC Transporter Confounds

OGG1-IN-08 (O8) is the optimal choice for studies exploring the role of OGG1 in cancer biology, particularly those involving drug resistance, where the confounding off-target inhibition of ABC efflux pumps (ABCB1/MDR1 and ABCG2/BCRP) by TH5487 and SU0268 would invalidate the results [1]. Its potent and selective OGG1 inhibition, as quantified in Section 3, allows for a clean interrogation of OGG1-dependent pathways.

Studies of Inflammation and Fibrosis Using a Prototype OGG1 Inhibitor

As one of the first-generation prototype OGG1 inhibitors, OGG1-IN-08 (O8) has been used alongside TH5487 and SU0268 to establish proof-of-concept for OGG1 inhibition in attenuating pulmonary inflammation and fibrosis in experimental models [1]. Researchers can use O8 to benchmark new findings against this established literature, while benefiting from its well-characterized potency and selectivity profile [2].

Mechanistic Dissection of OGG1 Catalytic Cycle: Separating DNA Binding from Catalysis

For researchers aiming to delineate the molecular steps of OGG1's DNA repair function, OGG1-IN-08 (O8) provides a unique and essential tool. Its mechanism of action—inhibiting Schiff base formation and catalysis without preventing the enzyme from binding to its 8-oxoGua-containing DNA substrate—allows for experiments that can separate the roles of DNA binding from the subsequent catalytic steps [1]. This is a capability not afforded by competitive inhibitors like TH5487 and SU0268 [2].

Technical Documentation Hub

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